molecular formula C11H18N2O6S B13855715 (2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid

(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid

Cat. No.: B13855715
M. Wt: 306.34 g/mol
InChI Key: LMNDKWXDMBGGAL-DGLWNAOESA-N
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Description

(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a sulfinyl group. Its intricate molecular arrangement makes it a subject of interest in organic chemistry, biochemistry, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of amino acids as starting materials, followed by a series of reactions such as amination, sulfoxidation, and carboxylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for monitoring the reaction progress and ensuring the quality of the final product. Optimization of reaction parameters and the use of cost-effective reagents are crucial for the economic viability of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-oxopentanoic acid: Lacks the sulfinyl and prop-1-enyl groups, making it less reactive in certain chemical reactions.

    (2S)-2-amino-5-[[(1R)-1-carboxy-2-ethyl]amino]-5-oxopentanoic acid: Similar structure but without the sulfinyl group, resulting in different chemical properties and reactivity.

Uniqueness

The presence of the sulfinyl and prop-1-enyl groups in (2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid makes it unique compared to other similar compounds

Properties

Molecular Formula

C11H18N2O6S

Molecular Weight

306.34 g/mol

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H18N2O6S/c1-2-5-20(19)6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/b5-2+/t7-,8-,20?/m0/s1

InChI Key

LMNDKWXDMBGGAL-DGLWNAOESA-N

Isomeric SMILES

C/C=C/S(=O)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CC=CS(=O)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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